2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-
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Overview
Description
2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl- is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction between 4-methoxybenzaldehyde and 6-methyl-2H-1-benzopyran-2-one. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and waste management are also critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethenyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the methoxy group, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H₂)
Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Saturated derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its use in the synthesis of coumarin derivatives.
2H-1-Benzopyran-2-one, 4-hydroxy-: Commonly used in the study of anticoagulant properties.
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Investigated for its potential antioxidant activities.
Uniqueness
2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl- stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl and methyl groups enhances its potential for diverse applications, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
90834-21-2 |
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Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)ethenyl]-6-methylchromen-2-one |
InChI |
InChI=1S/C19H16O3/c1-13-3-10-18-17(11-13)15(12-19(20)22-18)7-4-14-5-8-16(21-2)9-6-14/h3-12H,1-2H3 |
InChI Key |
GYVGYDLHIBVHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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